4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid is classified under organic compounds and specifically as a benzimidazole derivative. Benzimidazoles are a class of compounds that are often utilized in drug development due to their ability to interact with biological targets effectively.
The synthesis of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the formation of the benzimidazole ring followed by the introduction of the butyric acid moiety. One method described in the literature includes:
This synthetic route emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid features a benzimidazole ring substituted with an ethyl group and a butyric acid side chain. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole structure allows it to bind effectively to these targets, modulating their activity. Potential pathways include:
Understanding these mechanisms is crucial for developing therapeutic applications targeting diseases such as cancer and infections.
Key physical and chemical properties of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid include:
These properties are essential for determining suitable applications in research and industry.
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific applications:
Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with an imidazole moiety. This structural framework exhibits exceptional bioisosteric properties with naturally occurring purine nucleotides, enabling diverse biological interactions [3] [9]. The intrinsic physicochemical properties of benzimidazole—including its moderate water solubility, aromatic character facilitating π-π stacking interactions, and presence of multiple hydrogen bonding sites—underpin its significance as a versatile pharmacophore in drug design [9] [10]. Historically, benzimidazole derivatives have demonstrated remarkable therapeutic versatility, spanning antimicrobial, antiviral, anthelmintic, and anticancer applications [3] [10]. Approximately 80% of clinically used pharmaceuticals incorporate heterocyclic frameworks, with benzimidazole derivatives constituting a substantial proportion of these bioactive compounds due to their favorable bioavailability, metabolic stability, and synthetic accessibility [3] [9]. The scaffold's adaptability enables strategic structural modifications at N1, C2, C5, and C6 positions, facilitating rational drug design approaches to optimize target affinity and selectivity.
The benzimidazole nucleus serves as a critical pharmacophoric element in numerous therapeutic agents, with its bioactivity profile heavily dependent on substitution patterns. The N1 position significantly influences electronic distribution and steric bulk, while C2 substitutions often determine specific target interactions [9] [10]. Benzimidazole derivatives exhibit remarkable target versatility, functioning as enzyme inhibitors targeting kinases, topoisomerases, tubulin polymerization, and various microbial enzymes [3] [4]. This target promiscuity stems from the scaffold's ability to engage in hydrogen bonding (via N-H and imidazole nitrogen atoms), coordinate with metal ions, participate in hydrophobic interactions, and form π-stacking with biological macromolecules [9] [10]. The introduction of alkyl, aryl, or heteroaryl substituents at the N1 position enhances metabolic stability and modulates lipophilicity, while substitutions at C2 position—particularly with carboxylic acids, esters, or heterocyclic extensions—frequently enhance binding affinity and pharmacokinetic properties [4] [7].
Table 1: Key Benzimidazole-Based Therapeutics and Their Structural Features
Compound Name | Structural Modification | Therapeutic Application |
---|---|---|
Thiabendazole | Unsubstituted at N1; Thiazole at C2 | Antifungal/Anthelmintic |
Albendazole | Propylthio at C2; Carbamate at N1 | Anthelmintic/Antiparasitic |
Bendamustine | Chloroethyl group; Butanoic acid derivative | Anticancer (Chemotherapeutic) |
Omeprazole | Pyridine and methoxy substitutions | Proton Pump Inhibitor |
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid | N1-Ethyl; C2-linked butanoic acid chain | Research compound (Multifunctional) |
Contemporary drug discovery exploits benzimidazole's capacity for molecular hybridization, wherein the scaffold is conjugated with other pharmacophores (oxadiazoles, thiadiazoles, triazoles) to yield multi-targeting agents with enhanced efficacy [4] [9]. The strategic incorporation of ionizable groups, such as carboxylic acids in butanoic acid derivatives, improves water solubility and enables salt formation, thereby enhancing drug-like properties [1] [9]. Molecular modeling studies consistently demonstrate that benzimidazole derivatives exhibit favorable binding geometries within diverse enzyme active sites, further validating their pharmacophoric utility in rational drug design [4] [9].
The therapeutic evolution of benzimidazole derivatives commenced with the serendipitous discovery of thiabendazole in the 1960s, which established the 2-arylthio substitution pattern as crucial for anthelmintic activity [9] [10]. This breakthrough initiated systematic structure-activity relationship (SAR) investigations into C2 modifications, revealing that alkyl carboxylic acid chains significantly altered bioactivity profiles compared to aromatic substituents [4] [7]. The 1970s–1980s witnessed the development of albendazole and mebendazole, which featured carbamate functionalities at N1 and established benzimidazoles as broad-spectrum antiparasitic agents [9] [10]. A pivotal transition occurred when researchers shifted focus from antiparasitic applications toward oncology, exemplified by the development of bendamustine, which incorporates a 2-[bis(2-chloroethyl)amino]benzimidazole scaffold tethered to a butanoic acid moiety via methylene linkage [7]. This compound demonstrated that 2-substituted benzimidazoles with alkyl acid chains could exhibit potent alkylating activity and anticancer efficacy [4] [7].
The exploration of N1-alkylated 2-benzimidazole propanoic and butanoic acids gained momentum in the 1990s–2000s as researchers sought to optimize anticancer and antimicrobial activities while improving physicochemical properties [4] [9]. Synthetic methodologies evolved from conventional heating to microwave-assisted techniques, enabling efficient construction of 1,2-disubstituted benzimidazoles with enhanced regioselectivity [4] [9]. The introduction of the ethyl group at N1 emerged as a strategic modification to balance steric bulk and electronic effects while maintaining metabolic stability, differentiating derivatives like 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid from earlier methyl or benzyl analogues [1] [6]. This compound represents a convergence of key structural features: the N1-ethyl group for optimized lipophilicity and the C2-tethered butanoic acid chain for enhanced water solubility and potential target interactions [1] [6]. The carboxylic acid functionality enables further derivatization into esters or amides, facilitating prodrug strategies and SAR expansion [7] .
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid (CAS# 878436-85-2) represents a structurally optimized benzimidazole derivative featuring two critical modifications: an ethyl group at the N1 position and a four-carbon aliphatic carboxylic acid chain at C2 [1]. This compound possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [1]. Its structural characteristics position it uniquely within contemporary medicinal chemistry research. The extended butanoic acid chain differentiates it from shorter-chain analogues (propanoic acid derivatives) and keto-functionalized variants like 4-(2-Ethyl-Benzoimidazol-1-Yl)-4-Oxo-Butyric Acid (CAS# 402944-83-6), which features a ketone spacer that significantly alters electronic distribution and conformational flexibility [6]. The N1-ethyl substitution contrasts with the methyl group prevalent in earlier benzimidazole therapeutics and avoids the bulkier benzyl groups that can increase lipophilicity excessively [1] [5] [6].
Table 2: Comparative Structural and Physicochemical Properties of Benzimidazole Butanoic Acid Derivatives
Property | 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid | 4-(1H-Benzoimidazol-2-yl)-butyric acid | 4-(2-Ethyl-Benzoimidazol-1-Yl)-4-Oxo-Butyric Acid |
---|---|---|---|
CAS Registry Number | 878436-85-2 [1] | Discontinued [5] | 402944-83-6 [6] |
Molecular Formula | C₁₃H₁₆N₂O₂ [1] | C₁₁H₁₂N₂O₂ [5] | C₁₃H₁₃N₂O₃⁻ [6] |
Molecular Weight (g/mol) | 232.28 [1] | 204.23 [5] | 245.26 [6] |
Key Structural Features | N1-Ethyl; C2-Butanoic acid direct linkage | Unsubstituted N1; Butanoic acid | N1-linked 4-oxobutyryl; C2-Ethyl |
Purity in Commercial Supply | ≥98% [1] | 95% (discontinued) [5] | Not specified |
Calculated logP | 2.4635 [1] | Not available | Not available |
Contemporary research focuses on this compound's potential as:
Despite structural similarities to discontinued derivatives like 4-(1H-Benzoimidazol-2-yl)-butyric acid (which lacked N-substitution), the N1-ethyl modification in 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid significantly alters physicochemical behavior, evidenced by its calculated logP of 2.4635 and topological polar surface area (TPSA) of 55.12 Ų [1]. These properties suggest favorable membrane permeability while retaining sufficient water solubility for biological testing. Current research gaps include comprehensive in vitro profiling against cancer cell line panels and pathogenic microorganisms, which would elucidate its therapeutic potential relative to established benzimidazole drugs [4] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1